LogP and Predicted Membrane Permeability
The target compound demonstrates a notable increase in lipophilicity compared to its N-methyl-only analog, which is a key determinant of passive membrane permeability. The computed XLogP3-AA value for N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine is 0.6 [1]. In contrast, the direct comparator Boc-N-Me-Ser-OH, which lacks the O-methyl group, has a reported XLogP3 value of 0.1 [2]. This represents a quantified increase of 0.5 LogP units, or a factor of approximately 3.2x in terms of partition coefficient, which is significant for influencing the ability of peptides containing this residue to cross lipid bilayers [3].
| Evidence Dimension | Computed Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | Boc-N-Me-Ser-OH: XLogP3 = 0.1 |
| Quantified Difference | +0.5 LogP units |
| Conditions | In silico prediction, XLogP3 algorithm |
Why This Matters
A higher LogP value indicates greater lipophilicity, a property strongly correlated with improved passive membrane permeability, making this compound the preferred choice for designing cell-permeable, N-methylated peptides.
- [1] PubChem. (2024). N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine. PubChem Compound Summary for CID 10988154. Computed LogP (XLogP3-AA) value. View Source
- [2] Kuujia. (n.d.). Cas no 101772-29-6 (Boc-N-Me-Ser-OH) Chemical and Physical Properties. View Source
- [3] Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. View Source
